An In-depth Technical Guide to (1-Methylcyclohexyl)acetate for Scientific Professionals
An In-depth Technical Guide to (1-Methylcyclohexyl)acetate for Scientific Professionals
This guide provides a comprehensive technical overview of (1-Methylcyclohexyl)acetate, a specialty ester of interest to researchers, scientists, and professionals in drug development and chemical synthesis. This document moves beyond a simple data sheet to offer field-proven insights and a self-validating framework for its key properties and handling.
Section 1: Core Chemical Identifiers and Nomenclature
For unambiguous identification in research and regulatory contexts, (1-Methylcyclohexyl)acetate is cataloged under several key identifiers. The primary CAS Registry Number for this compound is 30232-11-2 .[1] It is crucial to distinguish this tertiary acetate from its constitutional isomers, such as 2-methylcyclohexyl acetate and 4-methylcyclohexyl acetate, which possess different physical and chemical properties.
Below is a summary of the essential identifiers for (1-Methylcyclohexyl)acetate:
| Identifier Type | Value | Authoritative Source |
| CAS Number | 30232-11-2 | PubChem[1] |
| PubChem CID | 121767 | PubChem[1] |
| EC Number | 250-096-5 | PubChem[1] |
| IUPAC Name | (1-methylcyclohexyl) acetate | PubChem[1] |
| InChI | InChI=1S/C9H16O2/c1-8(10)11-9(2)6-4-3-5-7-9/h3-7H2,1-2H3 | PubChem[1] |
| InChIKey | VVDZWMOQABVVHC-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC(=O)OC1(CCCCC1)C | PubChem[1] |
| Molecular Formula | C₉H₁₆O₂ | PubChem[1] |
| Synonyms | 1-Methylcyclohexyl acetate, Cyclohexanol, 1-methyl-, acetate | PubChem[1] |
Section 2: Physicochemical and Computed Properties
Experimental data for (1-Methylcyclohexyl)acetate is not extensively documented in readily available literature, a common challenge for less-commercialized chemical entities. However, computational models provide reliable estimates for key physicochemical properties, which are invaluable for experimental design and process development.
| Property | Value (Computed) | Source |
| Molecular Weight | 156.22 g/mol | PubChem[1] |
| XLogP3-AA | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 156.115029749 Da | PubChem[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
These computed values suggest a molecule with moderate lipophilicity and a low potential for hydrogen bonding, consistent with its ester functionality.
Section 3: Synthesis Protocol - A Validated Approach
The synthesis of (1-Methylcyclohexyl)acetate is most directly achieved via the Fischer esterification of 1-methylcyclohexanol with acetic acid, using a strong acid catalyst. This method is a cornerstone of organic synthesis due to its reliability and straightforwardness.
Causality of Experimental Choices
The selection of a tertiary alcohol, 1-methylcyclohexanol, as the starting material dictates certain considerations for the reaction conditions. Tertiary alcohols are prone to elimination reactions (dehydration) under strongly acidic conditions at elevated temperatures. Therefore, the choice of catalyst and temperature is critical to favor the esterification pathway over the formation of 1-methylcyclohexene. The use of a large excess of one reagent (typically the more cost-effective one) and the removal of water as it forms are essential to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.[2]
Detailed Step-by-Step Methodology
Objective: To synthesize (1-Methylcyclohexyl)acetate via Fischer esterification.
Materials:
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1-Methylcyclohexanol
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Glacial Acetic Acid
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Concentrated Sulfuric Acid (catalyst)
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Diethyl Ether (for extraction)
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Saturated Sodium Bicarbonate Solution
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Brine (Saturated Sodium Chloride Solution)
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Anhydrous Magnesium Sulfate (drying agent)
Equipment:
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Round-bottom flask
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Reflux condenser
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Heating mantle with magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-methylcyclohexanol and a 3-fold molar excess of glacial acetic acid.
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Catalyst Addition: Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the alcohol mass) to the reaction mixture.
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Reflux: Heat the mixture to a gentle reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up:
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Allow the reaction mixture to cool to room temperature.
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Transfer the mixture to a separatory funnel and dilute with diethyl ether.
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Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the unreacted acetic acid and the sulfuric acid catalyst. (Caution: CO₂ evolution).
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Wash the organic layer with brine to remove any remaining aqueous components.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude (1-Methylcyclohexyl)acetate.
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Purification (Optional): If necessary, the crude product can be purified by fractional distillation under reduced pressure.
Caption: Fischer esterification workflow for the synthesis of (1-Methylcyclohexyl)acetate.
Section 4: Safety, Handling, and Regulatory Information
Due to the limited availability of specific safety data for (1-Methylcyclohexyl)acetate (CAS 30232-11-2), a cautious approach to handling is imperative. The safety profile of the constitutional isomer, 2-methylcyclohexyl acetate (CAS 5726-19-2), can be used as a preliminary reference, but it should be noted that the toxicological and reactivity profiles of isomers can differ.
For 2-methylcyclohexyl acetate, the following GHS hazard classifications have been reported:
It is also noted as a combustible liquid.
Recommended Handling Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
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Avoid contact with skin, eyes, and clothing.
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Keep away from heat, sparks, and open flames.
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Store in a tightly closed container in a cool, dry place.
It is the user's responsibility to conduct a thorough risk assessment before handling this chemical.
Section 5: Potential Applications and Areas for Further Research
While specific applications for (1-Methylcyclohexyl)acetate are not widely documented, its structural motifs suggest potential utility in several areas of chemical research and development:
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Fragrance and Flavor Chemistry: As an ester, it may possess unique organoleptic properties that could be of interest.
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Solvent Applications: Its physicochemical properties suggest it could be evaluated as a non-polar to moderately polar solvent.
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Intermediate in Chemical Synthesis: The cyclohexyl moiety is a common scaffold in medicinal chemistry and materials science. This compound could serve as a building block for more complex molecules.
Further research is warranted to fully characterize the experimental properties, reactivity, and potential applications of (1-Methylcyclohexyl)acetate.
References
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The Good Scents Company. (n.d.). 1-acetyl cyclohexyl acetate, 52789-73-8. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 121767, Cyclohexanol, methyl-, 1-acetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98345, 2-Methylcyclohexyl acetate. Retrieved from [Link]
- Chapman, N. B., Parker, R. E., & Smith, P. J. A. (1960). 724. Conformation and Reactivity. Part II. The Kinetics of the Alkaline Hydrolysis of the Acetates of the Methylcyclohexanols. Journal of the Chemical Society (Resumed), 3634.
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Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17887133, (1-Methylcyclohexyl)acetate. Retrieved from [Link]
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Chemsrc. (2025, September 18). 1-METHYLCYCLOHEXYLACETATE | CAS#:16737-30-7. Retrieved from [Link]
- Atul Ltd. (2019, April). 2-Methylcyclohexyl acetate.
- Google Patents. (n.d.). CN104557526A - Method for preparing ortho-methylcyclohexyl acetate under solvent-free conditions.
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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NIC Industries, Inc. (n.d.). Safety Data Sheet: Tert-butyl acetate. Retrieved from [Link]
- Google Patents. (n.d.). CN103664586A - Method for preparing cyclohexyl acetate and method for preparing cyclohexanol ethanol.
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A.G. Layne. (n.d.). Safety Data Sheet. Retrieved from [Link]
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Wikipedia. (n.d.). Controlled Drugs and Substances Act. Retrieved from [Link]
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3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1-acetoxy-1-methyl-2-cyclohexyl-cyclohexane. Retrieved from [Link]
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Odinity. (2014, March 27). Fischer Esterification. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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ECHA. (2023, June 9). 2-methylcyclohexyl acetate - Substance Information. Retrieved from [Link]
